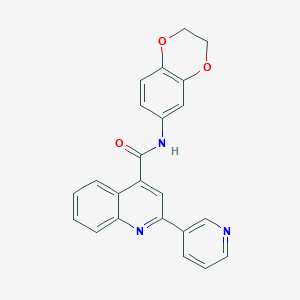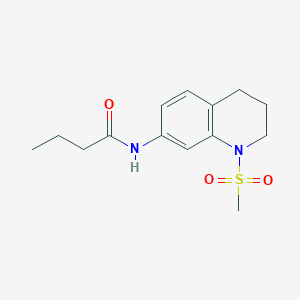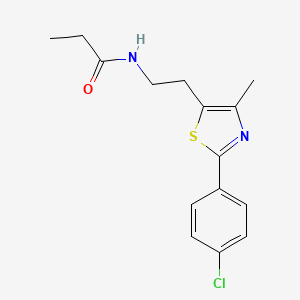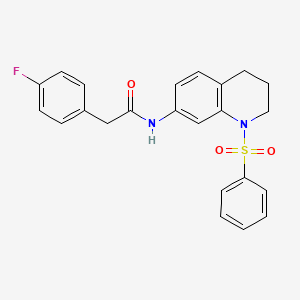
3-(4-Ethylpiperazin-1-yl)-6-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Ethylpiperazin-1-yl)-6-[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]pyridazine is a complex organic compound that features a pyridazine core substituted with piperazine and fluorobenzenesulfonyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethylpiperazin-1-yl)-6-[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]pyridazine typically involves multi-step organic reactions. One common route includes:
Formation of the Pyridazine Core: Starting with a suitable dicarbonyl compound, the pyridazine ring is formed through a cyclization reaction.
Substitution with Piperazine Groups: The pyridazine core is then reacted with 4-ethylpiperazine and 4-(4-fluorobenzenesulfonyl)piperazine under controlled conditions to introduce the desired substituents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Ethylpiperazin-1-yl)-6-[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The piperazine and fluorobenzenesulfonyl groups can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
3-(4-Ethylpiperazin-1-yl)-6-[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]pyridazine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Biological Studies: Used in studies to understand its interaction with biological targets.
Pharmacology: Research on its pharmacokinetics and pharmacodynamics to determine its efficacy and safety.
Industrial Applications: Potential use in the development of new materials or as a chemical intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of 3-(4-ethylpiperazin-1-yl)-6-[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]pyridazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to therapeutic effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(4-Ethylpiperazin-1-yl)propan-1-amine
- 4-(4-Ethylpiperazin-1-yl)aniline
- Trazodone Related Compounds
Uniqueness
3-(4-Ethylpiperazin-1-yl)-6-[4-(4-fluorobenzenesulfonyl)piperazin-1-yl]pyridazine is unique due to its specific substitution pattern and the presence of both piperazine and fluorobenzenesulfonyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C20H27FN6O2S |
|---|---|
Poids moléculaire |
434.5 g/mol |
Nom IUPAC |
3-(4-ethylpiperazin-1-yl)-6-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]pyridazine |
InChI |
InChI=1S/C20H27FN6O2S/c1-2-24-9-11-25(12-10-24)19-7-8-20(23-22-19)26-13-15-27(16-14-26)30(28,29)18-5-3-17(21)4-6-18/h3-8H,2,9-16H2,1H3 |
Clé InChI |
NNTYPCBWQXWOCG-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N1-(2,6-dimethylphenyl)-N2-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B11260581.png)

![N-isopropyl-2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B11260596.png)

![N-ethyl-2-[(6-oxo-9-phenyl-6,9-dihydro-1H-purin-8-yl)sulfanyl]-N-phenylacetamide](/img/structure/B11260620.png)
![2-methoxy-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B11260626.png)

![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,4-dimethoxybenzamide](/img/structure/B11260637.png)
![3-methyl-6-phenyl-N-(thiophen-2-ylmethyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B11260640.png)
![2-Cyclohexyl-N-{2,8-dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}acetamide](/img/structure/B11260652.png)
![N-(3-fluorophenyl)-2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B11260658.png)
![1-(4-fluorophenyl)-3-(4-methylphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B11260665.png)
![3-(5-Chloro-2,4-dimethoxyphenyl)-1-[3-({8-methyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-2-YL}methoxy)phenyl]urea](/img/structure/B11260668.png)
